Enhanced Hydrogen-Bond Acceptor Capacity Driven by the 4-Nitro Group
Introduction of the para-nitro substituent significantly increases the hydrogen-bond acceptor (HBA) count compared to the unsubstituted phenyl analog. 2-(4-Nitrophenyl)pyrimidine-4,6-diol possesses 7 HBA sites versus only 4 for 2-phenylpyrimidine-4,6-diol . This higher HBA density is predicted to enhance aqueous solubility but reduce passive membrane permeability, a critical trade-off in lead optimization that cannot be replicated by the parent phenyl compound.
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 7 HBA |
| Comparator Or Baseline | 2-Phenylpyrimidine-4,6-diol: 4 HBA |
| Quantified Difference | +3 HBA (75% increase) |
| Conditions | Computed molecular property |
Why This Matters
For procurement decisions, this property difference dictates that the nitro compound will exhibit fundamentally different pharmacokinetic and solubility behavior, making it a superior starting point for projects requiring low permeability or high aqueous solubility.
